molecular formula C19H20ClN3O5 B11981333 N-(3-chloro-4-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide

N-(3-chloro-4-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide

Cat. No.: B11981333
M. Wt: 405.8 g/mol
InChI Key: UPPGUUJZAQSHIR-UFFVCSGVSA-N
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Description

“N-(3-CL-4-METHYL-PH)-2-OXO-2-(2-(3,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO)ACETAMIDE” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound’s structure suggests it could be involved in complex chemical reactions due to its functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-CL-4-METHYL-PH)-2-OXO-2-(2-(3,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO)ACETAMIDE” likely involves multiple steps, including:

    Formation of the hydrazone: Reacting 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Acylation: Acylating the hydrazone with an appropriate acyl chloride or anhydride to introduce the acetamide group.

    Substitution: Introducing the 3-chloro-4-methylphenyl group through a substitution reaction.

Industrial Production Methods

Industrial production would require optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. Techniques like crystallization, distillation, and chromatography would be employed for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include acidic or basic environments, depending on the substituents involved.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Possible use in the development of new therapeutic agents.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used in medicinal chemistry, the compound might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLORO-4-METHYLPHENYL)-2-OXOACETAMIDE: Similar structure but lacks the hydrazone and trimethoxybenzylidene groups.

    N-(4-METHOXYPHENYL)-2-OXO-2-(2-(3,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO)ACETAMIDE: Similar but with a different substituent on the phenyl ring.

Uniqueness

The unique combination of functional groups in “N-(3-CL-4-METHYL-PH)-2-OXO-2-(2-(3,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO)ACETAMIDE” may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20ClN3O5

Molecular Weight

405.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C19H20ClN3O5/c1-11-5-6-13(9-14(11)20)22-18(24)19(25)23-21-10-12-7-15(26-2)17(28-4)16(8-12)27-3/h5-10H,1-4H3,(H,22,24)(H,23,25)/b21-10+

InChI Key

UPPGUUJZAQSHIR-UFFVCSGVSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC)Cl

Origin of Product

United States

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